molecular formula C20H19NO4 B3755291 butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

Cat. No.: B3755291
M. Wt: 337.4 g/mol
InChI Key: ZTXQVKJUOIFKBH-UHFFFAOYSA-N
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Description

Butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C20H19NO4 It is known for its unique structure, which includes a benzofuran moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 1-benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzofuran moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-aminobenzoate: Lacks the benzofuran moiety, resulting in different reactivity and applications.

    1-Benzofuran-2-carbonyl chloride: Used as a precursor in the synthesis of butyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate.

    3-Aminobenzoic acid: Another precursor with distinct properties and uses.

Uniqueness

This compound is unique due to the presence of both benzofuran and benzoate ester functionalities, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

butyl 3-(1-benzofuran-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-3-11-24-20(23)15-8-6-9-16(12-15)21-19(22)18-13-14-7-4-5-10-17(14)25-18/h4-10,12-13H,2-3,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXQVKJUOIFKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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